1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3
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Overview
Description
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is a deuterated compound used primarily in proteomics research. It has a molecular formula of C20H23D3N2O and a molecular weight of 313.45 . This compound is a stable isotope-labeled analog, which makes it valuable in various scientific studies.
Preparation Methods
The synthesis of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 involves several steps. The general synthetic route includes the following steps:
Formation of the piperidine ring: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the benzyl and phenylamino groups: These groups are introduced through substitution reactions, often using benzyl chloride and aniline derivatives.
Methoxymethylation: The methoxymethyl group is introduced using methoxymethyl chloride under basic conditions.
Chemical Reactions Analysis
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenylamino groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 has several scientific research applications:
Proteomics: It is used as a stable isotope-labeled standard in mass spectrometry-based proteomics to quantify proteins and peptides accurately.
Pharmacokinetics: The compound is used in studies to understand the metabolism and distribution of drugs in the body.
Drug Development: It serves as a reference compound in the development of new pharmaceuticals, particularly in the study of drug-receptor interactions.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 is primarily related to its role as a stable isotope-labeled compound. It does not exert pharmacological effects by itself but is used to trace and quantify biological molecules in various systems. The molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine-d3 can be compared with other similar compounds, such as:
1-Benzyl-4-phenylamino-4-(methoxymethyl)piperidine: The non-deuterated analog, which has similar chemical properties but lacks the stable isotope labeling.
1-Benzyl-4-(methylamino)piperidine: A related compound with a methylamino group instead of a phenylamino group, which may have different reactivity and applications.
The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies.
Properties
IUPAC Name |
1-benzyl-N-phenyl-4-(trideuteriomethoxymethyl)piperidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-23-17-20(21-19-10-6-3-7-11-19)12-14-22(15-13-20)16-18-8-4-2-5-9-18/h2-11,21H,12-17H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBUUEBUUMUYSIY-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCC1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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